3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine
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Overview
Description
3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C5H4F3IN2 It is a pyrazole derivative, characterized by the presence of iodine and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective iodination at the desired position on the pyrazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl or alkyne-linked products.
Scientific Research Applications
3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-iodoethane: A related compound with similar trifluoroethyl and iodine groups.
3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride: Another pyrazole derivative with a sulfonyl chloride group.
3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol: A similar compound with a hydroxymethyl group.
Uniqueness
3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is unique due to its specific combination of iodine and trifluoroethyl groups on the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C5H5F3IN3 |
---|---|
Molecular Weight |
291.01 g/mol |
IUPAC Name |
5-iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-amine |
InChI |
InChI=1S/C5H5F3IN3/c6-5(7,8)2-12-4(10)1-3(9)11-12/h1H,2,10H2 |
InChI Key |
KGDPDECPYVELOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1I)CC(F)(F)F)N |
Origin of Product |
United States |
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